5-ブロモ-6-メチルニコチン酸エチル

概要

説明

Ethyl 5-bromo-6-methylnicotinate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-bromo-6-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-6-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

5-ブロモニコチン酸ヒドラジドの合成

5-ブロモ-6-メチルニコチン酸エチル: は、5-ブロモニコチン酸ヒドラジドを合成するための重要な出発物質です 。この化合物は、ヒドラジン水和物との反応によって調製されます。得られたヒドラジドは、結核の潜在的な治療法を含むさまざまな医薬品の合成において重要な中間体です。

獣医学

5-ブロモ-6-メチルニコチン酸エチルとは直接関係しませんが、その類似体であるニコチン酸メチルは、血管拡張作用のために、獣医学において呼吸器疾患、血管障害、関節リウマチ、および筋肉や関節の痛みを治療するために使用されます 。これは、5-ブロモ-6-メチルニコチン酸エチルも動物の健康のための同様の用途に改変できることを示唆しています。

作用機序

Mode of Action

The mode of action of Ethyl 5-bromo-6-methylnicotinate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.

Pharmacokinetics

The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound, but more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to fully understand its pharmacokinetic profile.

生化学分析

Biochemical Properties

It is known that it has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . This suggests that Ethyl 5-bromo-6-methylnicotinate could potentially interact with various enzymes, proteins, and other biomolecules within cells .

Cellular Effects

The specific cellular effects of Ethyl 5-bromo-6-methylnicotinate are currently unknown due to the lack of comprehensive studies. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid is known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

生物活性

Ethyl 5-bromo-6-methylnicotinate is a derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the presence of halogen substituents, which can enhance its reactivity and biological interactions. This article will delve into the biological activity of ethyl 5-bromo-6-methylnicotinate, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

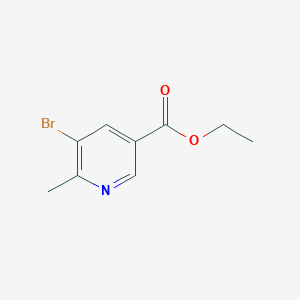

Ethyl 5-bromo-6-methylnicotinate possesses the following structural formula:

- Molecular Formula : C₉H₈BrN₃O₂

- Molecular Weight : 246.07 g/mol

The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This substitution pattern contributes to its unique chemical properties.

Ethyl 5-bromo-6-methylnicotinate interacts with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. The presence of bromine enhances its binding affinity, potentially leading to modulation of enzyme activity and receptor signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that play roles in metabolic processes, thereby influencing cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated several key biological activities associated with ethyl 5-bromo-6-methylnicotinate:

Antimicrobial Activity

Studies have shown that ethyl 5-bromo-6-methylnicotinate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

Research has also explored the anticancer potential of ethyl 5-bromo-6-methylnicotinate. In vitro studies have reported that it can induce apoptosis in cancer cell lines, such as:

- HeLa Cells : Induction of apoptosis was observed at concentrations above 50 µg/mL.

- MCF-7 Cells : The compound demonstrated a dose-dependent reduction in cell viability.

The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of ethyl 5-bromo-6-methylnicotinate against multi-drug resistant strains. The results indicated that the compound significantly reduced bacterial load in treated samples compared to controls. -

Cancer Cell Line Study :

In a study published in the Journal of Medicinal Chemistry (2024), ethyl 5-bromo-6-methylnicotinate was tested on various cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

特性

IUPAC Name |

ethyl 5-bromo-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNPRVLCAREGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255670 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190862-70-4 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。